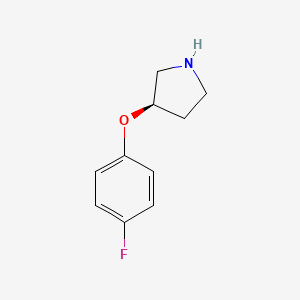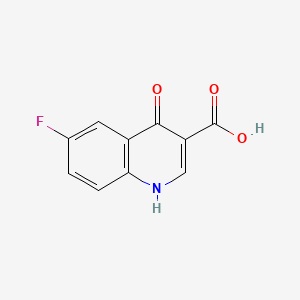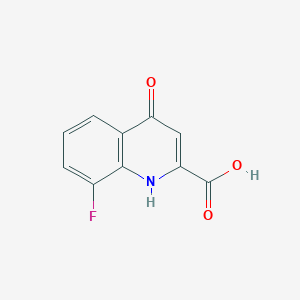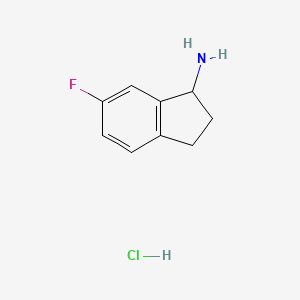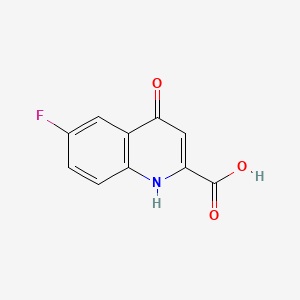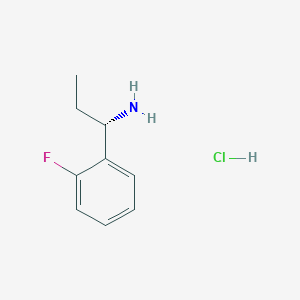
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Overview
Description
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a chemical compound with the CAS Number: 17768-36-4 . It has a molecular weight of 210.27 and its molecular formula is C12H18O3 . It appears as a white to almost white crystal or powder .
Synthesis Analysis
The synthesis of this compound involves electrophilic substitution reactions of hydroxy- and bromoadamantanes with salicylic acid . The possibility of selective hydroxylation of the adamantane fragment in 5- (adamantan-1-yl)salicylic acid with sulfuric acid in trifluoroacetic anhydride has been demonstrated .Molecular Structure Analysis
The molecular structure of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is based on the adamantane core, a highly symmetrical cage-like structure composed of three fused cyclohexane rings in chair conformations . The hydroxy group and acetic acid moiety are attached to the adamantane core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.27 and a monoisotopic mass of 210.125595 Da . It appears as a white to almost white crystal or powder . The compound is typically stored in a refrigerator .Scientific Research Applications
- Gliptins : The compound has been explored as a potential scaffold for developing antidiabetic drugs. For instance, 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid derivatives have been studied for their inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose regulation. These compounds, known as “gliptins,” may enhance glycemic control in patients with type 2 diabetes .
- The compound serves as a precursor for the synthesis of symmetrical 1,3-bis(3-R-adamantan-1-yl)acetones. These intermediates play a crucial role in preparing sterically hindered olefins and 1,2-dialkylcyclopropenones, which find applications in various organic syntheses .
- Researchers have explored the compound’s derivatives for their unsaturated properties. For example, 4-(2-adamantylidene)naphthalene-1(4H)-one and 1-(2-adamantylidene)naphthalene-2(1H)-one have been synthesized, demonstrating potential applications in materials science and organic electronics .
- The self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid using trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA) as catalysts provides a straightforward route to 1,3-bis(3-hydroxyadamantan-1-yl)propan-2-one. This process has implications in organic synthesis and catalysis .
- The compound’s hydroxy group allows for further functionalization. Researchers have explored its reactivity toward carbon, nitrogen, and phosphorus nucleophiles, making it a versatile building block for various chemical transformations .
- Given the adamantane framework, investigations into the compound’s conformational preferences and steric hindrance effects are relevant. Understanding these aspects contributes to our knowledge of molecular behavior and interactions .
Drug Development and Medicinal Chemistry
Synthesis of 1,3-Bis(3-R-adamantan-1-yl)acetones
Functionalized Adamantane Derivatives
Catalysis and Organic Transformations
Functional Group Tolerance
Steric Effects and Conformational Studies
Safety and Hazards
Future Directions
The future directions in the research and development of this compound could involve exploring its potential applications in various fields such as medicinal chemistry, chemistry of polymers, nanotechnologies, and catalysis . Further studies could also focus on the synthesis of functionally substituted 1,3-bis(3-R-adamantan-1-yl)acetones by TfOH/TFAA-catalyzed self-acylation .
properties
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-8,16H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIRRNUAXWHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440377 | |
| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid | |
CAS RN |
709031-28-7 | |
| Record name | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709031-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-acetic acid, 3-hydroxy-α-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes explored for producing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?
A1: Several synthetic pathways have been explored, with a focus on efficiency and yield:
- Direct Oxidation: One method involves the direct oxidation of adamantan-1-yl-ethan-1-one, which is synthesized via a Grignard reaction. This one-pot oxidation introduces both the hydroxyl and carboxyl groups. []
- Permanganate Oxidation: Another approach utilizes the liquid phase oxidation of 1-acetyl 3-hydroxyadamantane with permanganate. This yields 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, which can be isolated as a salt or acidified to obtain the free acid. []
- Multi-step Synthesis from 1-Adamantanecarboxylic Acid: A more elaborate method starts with the oxidation of 1-adamantanecarboxylic acid using potassium permanganate (KMnO4) to obtain 3-hydroxy-1-adamantanecarboxylic acid. This intermediate is then subjected to a one-pot reaction to yield 1-acetyl-3-hydroxyadamantane, which is further oxidized to the final product. This optimized route achieves a 51% overall yield. []
Q2: Beyond chemical synthesis, are there any biotechnological approaches for obtaining 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?
A2: Yes, enzymatic biocatalysis offers a sustainable alternative for synthesizing the (S)-enantiomer, a crucial chiral intermediate for saxagliptin. This process utilizes the enzymes phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (Ti PDHm) and formate dehydrogenase (FDH) to catalyze the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to (S)-3-hydroxyadamantane glycine. []
Q3: Are there any resources available for researchers interested in further exploring the properties and applications of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?
A4: While specific details about the compound's broader applications beyond saxagliptin synthesis are limited in the provided abstracts, resources like Semantic Scholar offer a platform to access and explore related research publications. [, , , ] Further exploration of chemical databases and research articles might reveal additional information about its properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

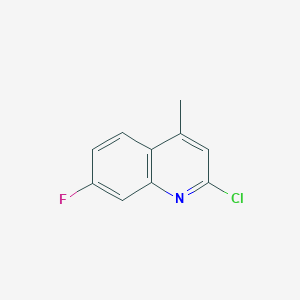
![1-[(3-Fluorophenyl)acetyl]piperazine](/img/structure/B3021414.png)
![3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid](/img/structure/B3021416.png)
![3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3021417.png)
![3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3021418.png)
